![molecular formula C14H15ClN2O3S B2475283 N-(3-(3-chlorophenyl)-3-hydroxypropyl)pyridine-3-sulfonamide CAS No. 2034526-05-9](/img/structure/B2475283.png)
N-(3-(3-chlorophenyl)-3-hydroxypropyl)pyridine-3-sulfonamide
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Overview
Description
“N-(3-chlorophenyl)pyridine-3-sulfonamide” is a chemical compound that has been studied for its potential antimalarial properties . It is part of a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, 2-chloro-N-(3-chlorophenyl)pyridine-5-sulfonamide was used to yield N-(3-chlorophenyl)-2-hydrazinylpyridine-5-sulfonamide .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving "N-(3-chlorophenyl)pyridine-3-sulfonamide" .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-chlorophenyl)pyridine-3-sulfonamide” such as density, melting point, boiling point, structure, formula, and molecular weight can be found in chemical databases .Scientific Research Applications
Chemical Structure and Synthesis
Research on sulfonamide derivatives, such as those involving pyrimethamine and aminopyrimidine derivatives, has revealed intricate details about their crystal structures and hydrogen bonding patterns, highlighting the sulfonate group's ability to mimic carboxylate anions in binding interactions (Balasubramani, Muthiah, & Lynch, 2007). The structural elucidation of these compounds contributes to our understanding of their potential applications in medicinal chemistry and material science.
Biological Applications
A series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides synthesized for anticancer activity evaluation demonstrated promising results against leukemia, colon cancer, and melanoma, indicating the potential of sulfonamide derivatives in developing new therapeutic agents (Szafrański & Sławiński, 2015). This research highlights the sulfonamide group's versatility in drug design, offering insights into structure-activity relationships that could guide the development of novel compounds with improved efficacy and selectivity.
Material Science Applications
Investigations into the use of sulfonamide compounds in material science, such as the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with multifunctional additives, demonstrate the potential for enhancing the photovoltaic performance and stability of polymer solar cells. Such studies underline the role of sulfonamide derivatives in improving electrical conductivity and thermal stability, opening new avenues for the development of advanced materials for energy conversion and storage (Xu et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing changes in the target’s function . This interaction often results in the modulation of the target’s activity, which can lead to various downstream effects.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .
properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c15-12-4-1-3-11(9-12)14(18)6-8-17-21(19,20)13-5-2-7-16-10-13/h1-5,7,9-10,14,17-18H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLANMSZGBFVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CN=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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